cresol
Overview
Description
It exists in three isomeric forms: ortho-cresol, meta-cresol, and para-cresol, which differ in the position of the methyl group relative to the hydroxyl group on the benzene ring . Cresols are derived from coal tar or petroleum and are commonly used as disinfectants, antiseptics, and precursors to other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cresol can be synthesized through several methods. One common method involves the methylation of phenol with methanol over a solid acid catalyst, such as magnesium oxide or alumina, at temperatures above 300°C . Another method is the hydrolysis of chlorotoluenes or related sulfonates .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from coal tar, which contains a mixture of the three isomers . The process includes purification steps such as distillation and crystallization to separate and refine the individual isomers .
Chemical Reactions Analysis
Types of Reactions
Cresol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration with nitric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products
Oxidation: Quinones.
Reduction: Methylcyclohexanol.
Substitution: Nitro-cresol, sulfo-cresol, and halogenated cresols.
Scientific Research Applications
Cresol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemicals, including resins and plasticizers.
Biology: Employed in the study of microbial degradation and environmental impact of phenolic compounds.
Medicine: Utilized as a disinfectant and antiseptic in medical settings.
Industry: Applied in the production of pesticides, dyes, and antioxidants.
Mechanism of Action
Cresol exerts its effects primarily through the disruption of bacterial cell membranes, leading to cell lysis and death . It is absorbed through the respiratory and gastrointestinal tracts and is metabolized by conjugation with glucuronic acid and inorganic sulfate, followed by excretion in the urine .
Comparison with Similar Compounds
Cresol is similar to other phenolic compounds, such as phenol and xylenol. it is unique due to its three isomeric forms, which provide distinct chemical and physical properties . Other similar compounds include:
Phenol: Lacks the methyl group present in this compound.
This compound’s versatility and effectiveness as a disinfectant and precursor to various chemicals make it a valuable compound in multiple fields.
Properties
IUPAC Name |
3-methylphenol;4-methylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6/h2*2-5,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVAHRJIUQBTHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15831-10-4, 84989-04-8 | |
Record name | Phenol, 3-methyl-, compd. with 4-methylphenol (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15831-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tar acids, methylphenol fraction | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084989048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tar acids, methylphenol fraction | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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